1-phenyl-1H-pyrazole-3-carboxamide 1-phenyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1152979-17-3
VCID: VC5522816
InChI: InChI=1S/C10H9N3O/c11-10(14)9-6-7-13(12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14)
SMILES: C1=CC=C(C=C1)N2C=CC(=N2)C(=O)N
Molecular Formula: C10H9N3O
Molecular Weight: 187.202

1-phenyl-1H-pyrazole-3-carboxamide

CAS No.: 1152979-17-3

Cat. No.: VC5522816

Molecular Formula: C10H9N3O

Molecular Weight: 187.202

* For research use only. Not for human or veterinary use.

1-phenyl-1H-pyrazole-3-carboxamide - 1152979-17-3

Specification

CAS No. 1152979-17-3
Molecular Formula C10H9N3O
Molecular Weight 187.202
IUPAC Name 1-phenylpyrazole-3-carboxamide
Standard InChI InChI=1S/C10H9N3O/c11-10(14)9-6-7-13(12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,14)
Standard InChI Key NNHQFKJWBLHANC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=CC(=N2)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

1-Phenyl-1H-pyrazole-3-carboxamide (CAS 64299-25-8) possesses the molecular formula C₁₀H₁₀N₄O and a molecular weight of 202.213 g/mol . Key physicochemical parameters include a polar surface area (PSA) of 86.93 Ų, a calculated LogP (lipophilicity) of 1.83, and an exact mass of 202.085 g/mol . The presence of both hydrophilic (carboxamide) and hydrophobic (phenyl) groups contributes to its balanced solubility profile, making it suitable for drug design.

Synthesis and Derivative Development

The synthesis of 1-phenyl-1H-pyrazole-3-carboxamide derivatives generally follows multi-step protocols involving cyclocondensation, functional group interconversion, and coupling reactions.

Core Synthesis Strategy

A representative approach involves:

  • Cyclocondensation: Reacting phenylhydrazine with β-ketoesters or β-diketones to form 1-phenylpyrazole intermediates .

  • Carboxamide Formation: Hydrolysis of ester groups to carboxylic acids followed by amidation with amines . For example, ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates are hydrolyzed to acids and then coupled with amines to yield carboxamides .

Recent Advances in Derivative Synthesis

Modifications at the pyrazole ring’s 5-position significantly influence bioactivity. For instance:

  • Alkoxy Substitutions: Introducing butoxy groups (e.g., 5-butoxy-N-ethyl-1-phenylpyrazole-3-carboxamide) enhances lipophilicity, potentially improving blood-brain barrier penetration.

  • Heterocyclic Hybrids: Fusion with thiazole or pyrazoline moieties augments antioxidant and anticancer properties .

Analytical Characterization and Quality Control

Chromatographic Methods

Reverse-phase HPLC using C18 columns and acetonitrile-water gradients is standard for purity assessment. Related compounds show retention times of 12–15 min under 70:30 acetonitrile:water conditions.

Stability Studies

Pyrazole-3-carboxamides are generally stable under ambient conditions but may degrade under strong acidic/basic conditions via amide hydrolysis. Accelerated stability studies (40°C/75% RH) indicate >90% purity retention over 6 months.

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric Replacement: Replacing the phenyl group with heteroaromatics (e.g., pyridyl) improves aqueous solubility .

  • Prodrug Development: Ester prodrugs of carboxamide derivatives enhance oral bioavailability .

Computational Modeling

Molecular docking studies predict strong interactions between 1-phenyl-1H-pyrazole-3-carboxamide derivatives and kinase ATP-binding pockets (binding energies: −9.2 to −11.5 kcal/mol) . QSAR models emphasize the importance of electron-withdrawing substituents at the 5-position for anticancer activity .

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